4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3BrClNO2 and its molecular weight is 224.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrrole Derivatives : The synthesis of pyrrole derivatives, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is an important aspect of research. These compounds are key intermediates in the production of insecticides like chlorantraniliprole. The synthesis involves several steps, including nucleophilic substitution, cyclization, bromination, and hydrolysis, with an overall yield of around 41.3% (Niu Wen-bo, 2011).
Synthesis of Pyrrole-Based Analogs : The creation of pyrrole-based analogs of other compounds, such as nalidixic acid, demonstrates the versatility of pyrrole derivatives. One example is the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which have shown antibacterial activity in vitro (E. Toja et al., 1986).
Characterization of Pyrrole Compounds : The characterization of these compounds is crucial, typically involving techniques like 1H NMR and MS spectra. This process ensures the correct identification and purity of the synthesized compounds, as seen in studies involving the synthesis of various pyrrole compounds (Yuan Rong-xin, 2011).
Applications in Organic Chemistry
Use in Carbonylative Cyclization : Pyrrole derivatives are used in carbonylative cyclization reactions. For instance, β-bromo-α,β-unsaturated carboxylic acids can be carbonylatively cyclized with dimethylhydrazine under carbon monoxide pressure, a process catalyzed by palladium, to yield pyrrole diones (Yeon Kyu Bae & C. Cho, 2014).
Role in Copper-Catalyzed Reactions : Pyrrole-2-carboxylic acid has been found effective as a ligand in copper-catalyzed monoarylation of anilines with aryl iodides and bromides. This indicates the potential of pyrrole derivatives in facilitating complex organic reactions (Ryan A. Altman, K. Anderson, & S. Buchwald, 2008).
Biological and Medicinal Applications
Synthesis of Anticancer Polyenes : Pyrrole-2-carboxylic acid derivatives have been used in the biosynthesis of anticancer compounds. For instance, substituted pyrrole-2-carboxylates have been incorporated into fungal metabolites to yield novel derivatives with improved cytotoxicity against cancer cells (B. Clark et al., 2011).
Synthesis of Anti-inflammatory Compounds : The synthesis of 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have shown potential as anti-inflammatory and analgesic agents, highlights the medicinal applications of pyrrole derivatives (J. Muchowski et al., 1985).
Safety and Hazards
Mechanism of Action
The properties and activities of pyrrole derivatives can vary widely depending on the substituents attached to the pyrrole ring. For example, some pyrrole derivatives are used in the development of pharmaceuticals due to their diverse biological activities .
As for the environmental factors, the stability and efficacy of a compound can be influenced by factors such as temperature, pH, and light exposure. For instance, the storage temperature for “4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid” is recommended to be normal .
Properties
IUPAC Name |
4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXMSHURLVCDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118787-53-3 |
Source
|
Record name | 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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